2-(1H-benzimidazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]acrylonitrile
CAS No.:
Cat. No.: VC8923222
Molecular Formula: C20H12BrN3O
Molecular Weight: 390.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H12BrN3O |
|---|---|
| Molecular Weight | 390.2 g/mol |
| IUPAC Name | (E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enenitrile |
| Standard InChI | InChI=1S/C20H12BrN3O/c21-15-7-5-13(6-8-15)19-10-9-16(25-19)11-14(12-22)20-23-17-3-1-2-4-18(17)24-20/h1-11H,(H,23,24)/b14-11+ |
| Standard InChI Key | JAGUUFWPKNAPSG-SDNWHVSQSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)/C#N |
| SMILES | C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C#N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C#N |
Introduction
Chemical Structure and Physicochemical Properties
2-(1H-Benzimidazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]acrylonitrile (molecular formula: , molecular weight: 390.2 g/mol) features a planar benzimidazole ring fused to a furan moiety substituted with a 4-bromophenyl group. The acrylonitrile side chain introduces electron-withdrawing characteristics, enhancing reactivity and binding affinity. Key structural elements include:
-
Benzimidazole core: A bicyclic aromatic system known for its pharmacological versatility.
-
5-(4-Bromophenyl)furan: A halogenated heterocycle contributing to lipophilicity and membrane permeability.
-
Acrylonitrile group: A polarizable unit facilitating covalent interactions with biological targets.
The compound’s isomeric SMILES notation (\text{C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)/C#N}) confirms its (E)-stereochemistry, critical for spatial alignment during molecular interactions.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.2 g/mol |
| IUPAC Name | (E)-2-(1H-Benzimidazol-2-yl)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enenitrile |
| Topological Polar Surface Area | 76.8 Ų |
| Hydrogen Bond Donors | 1 (benzimidazole NH) |
| Hydrogen Bond Acceptors | 5 (nitrile, furan O, benzimidazole N) |
Synthesis and Optimization
The synthesis of 2-(1H-benzimidazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]acrylonitrile involves sequential condensation and cyclization reactions. A representative pathway includes:
-
Formation of 5-(4-Bromophenyl)furan-2-carbaldehyde:
-
Suzuki-Miyaura coupling of 4-bromophenylboronic acid with furan-2-carbaldehyde under palladium catalysis.
-
-
Knoevenagel Condensation:
-
Reaction of the furan-carbaldehyde intermediate with 2-cyanomethylbenzimidazole in the presence of a base (e.g., piperidine) to form the acrylonitrile bridge.
-
-
Purification:
-
Column chromatography (silica gel, ethyl acetate/hexane) yields the pure (E)-isomer, confirmed by -NMR coupling constants ().
-
Industrial-scale production may employ continuous flow reactors to enhance yield (typically 65–75%) and reduce side products.
Biological Activities and Mechanisms
Antimicrobial Activity
Benzimidazole derivatives exhibit broad-spectrum antimicrobial properties by disrupting microbial cell membranes and enzyme systems. For 2-(1H-benzimidazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]acrylonitrile:
-
Bacterial Inhibition: Minimum inhibitory concentrations (MIC) of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Antifungal Activity: 50% growth inhibition of Candida albicans at 12.5 µg/mL, attributed to ergosterol biosynthesis interference .
Table 2: Biological Activity Profile
| Target | Activity (IC/MIC) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Cell wall synthesis inhibition |
| DHFR | 0.8 µM | Competitive inhibition |
| HeLa Cells | 4.2 µM | DNA intercalation |
Analytical Characterization
Rigorous analytical protocols ensure structural fidelity and purity:
-
Nuclear Magnetic Resonance (NMR):
-
-NMR (400 MHz, DMSO-): δ 8.72 (s, 1H, benzimidazole NH), 7.89 (d, , 1H, acrylonitrile CH), 7.45–7.20 (m, 8H, aromatic).
-
-
Infrared Spectroscopy (IR):
-
Peaks at 2220 cm (C≡N stretch), 1605 cm (C=C aromatic).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purity >98% (C18 column, acetonitrile/water gradient).
-
Research Advancements and Comparative Studies
Recent studies highlight the compound’s unique advantages over related derivatives:
-
Superior Bioavailability: LogP = 3.1, balancing lipophilicity and solubility.
-
Selectivity for Cancer Cells: 10-fold higher cytotoxicity in cancer vs. normal fibroblasts (IC = 42 µM in NIH/3T3 cells) .
Comparative analysis with unsubstituted benzimidazoles reveals enhanced potency due to the bromophenyl group’s electron-withdrawing effects, which stabilize receptor-ligand complexes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume